molecular formula C12H8O4 B8070781 3-(2-Formylfuran-3-YL)benzoic acid

3-(2-Formylfuran-3-YL)benzoic acid

Cat. No.: B8070781
M. Wt: 216.19 g/mol
InChI Key: QSIYUGYZFYDQHF-UHFFFAOYSA-N
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Description

3-(2-Formylfuran-3-YL)benzoic acid is an organic compound with the molecular formula C11H8O3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a formylfuran group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formylfuran-3-YL)benzoic acid typically involves the following steps:

    Formylation of Furan: The furan ring is formylated at the 2-position using a Vilsmeier-Haack reaction, which involves the reaction of furan with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Coupling with Benzoic Acid Derivative: The formylated furan is then coupled with a benzoic acid derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative of the benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the formylation and coupling reactions, as well as the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Formylfuran-3-YL)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-(2-Carboxyfuran-3-YL)benzoic acid.

    Reduction: 3-(2-Hydroxymethylfuran-3-YL)benzoic acid.

    Substitution: 3-(2-Formyl-5-bromofuran-3-YL)benzoic acid or 3-(2-Formyl-5-nitrofuran-3-YL)benzoic acid.

Scientific Research Applications

3-(2-Formylfuran-3-YL)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-Formylfuran-3-YL)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and furan moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Formylphenyl)benzoic acid: Similar structure but with a phenyl group instead of a furan ring.

    3-(2-Formylthiophen-3-YL)benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.

    3-(2-Formylpyridin-3-YL)benzoic acid: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

3-(2-Formylfuran-3-YL)benzoic acid is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to phenyl, thiophene, or pyridine rings. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(2-Formylfuran-3-yl)benzoic acid, with the molecular formula C₁₂H₈O₄ and CAS number 1823985-74-5, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a formyl group and a benzoic acid moiety. Its structure can be represented as:

O C O C1 CC CC C2 C C O OC C2 C1\text{O C O C1 CC CC C2 C C O OC C2 C1}

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that derivatives of benzoic acid can enhance the activity of antioxidant enzymes in cell cultures .

Antimicrobial Activity

The compound has been reported to possess antimicrobial properties. Similar benzoic acid derivatives have demonstrated effectiveness against various bacteria and fungi. For instance, studies on related compounds have shown inhibition of pathogenic strains, suggesting that this compound may also exhibit similar effects .

Cytotoxic Effects

In cell-based assays, the cytotoxicity of this compound has been evaluated against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells while exhibiting low toxicity in normal cells. This selectivity is critical for developing potential anticancer therapies .

The biological activity of this compound may be attributed to its ability to interact with cellular proteins involved in signaling pathways. In particular, it has been observed to activate proteasomal and lysosomal pathways, which are essential for protein degradation and cellular homeostasis. The compound's carboxylic acid group likely facilitates binding to target proteins, enhancing its biological efficacy .

Study 1: Antioxidant Evaluation

A study conducted on various benzoic acid derivatives demonstrated that specific structural modifications could significantly enhance antioxidant activity. The study utilized human foreskin fibroblast models to assess the protective effects against oxidative damage. Results indicated that compounds with similar structures to this compound showed up to a 50% reduction in oxidative stress markers at concentrations as low as 5 μM .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of benzoic acid were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 μg/mL, suggesting promising potential for treating infections .

Data Summary

Property Value
Molecular FormulaC₁₂H₈O₄
CAS Number1823985-74-5
Antioxidant ActivityEffective at <5 μM
Antimicrobial ActivityMIC <100 μg/mL
Cytotoxicity (Cancer Cells)Induces apoptosis

Properties

IUPAC Name

3-(2-formylfuran-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-7-11-10(4-5-16-11)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIYUGYZFYDQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(OC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698716
Record name 3-(2-Formylfuran-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168619-07-6
Record name 3-(2-Formylfuran-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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